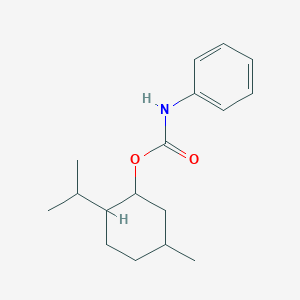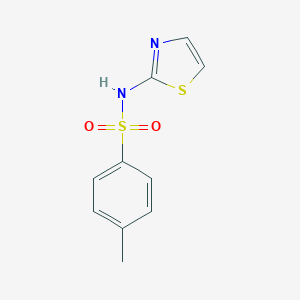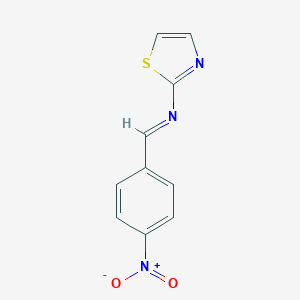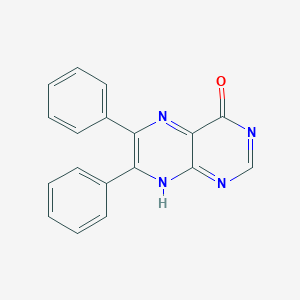
2-Isopropyl-5-methylcyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylcyclohexyl phenylcarbamate, commonly known as IMCP, is a compound used in scientific research for its potential as a selective modulator of the GABAA receptor. This receptor is responsible for the regulation of neurotransmitter activity in the central nervous system, and as such, IMCP has been studied for its potential as a therapeutic agent for a variety of neurological disorders.
Mécanisme D'action
IMCP acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of the receptor in response to the binding of the neurotransmitter GABA. This results in an increase in inhibitory neurotransmission, leading to the anxiolytic and anticonvulsant effects observed in preclinical studies.
Biochemical and Physiological Effects
IMCP has been shown to have a number of biochemical and physiological effects, including the modulation of GABAA receptor activity, the inhibition of glutamate release, and the reduction of neuronal excitability. These effects are thought to contribute to the compound's anxiolytic and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IMCP in lab experiments is its selectivity for the GABAA receptor, which allows for more targeted modulation of neurotransmitter activity. However, one limitation is that the compound has not yet been extensively studied in humans, and its safety and efficacy as a therapeutic agent have yet to be fully established.
Orientations Futures
There are a number of potential future directions for research on IMCP, including further preclinical studies to establish its safety and efficacy, as well as clinical trials to evaluate its potential as a therapeutic agent for neurological disorders. Additionally, research could focus on the development of more selective compounds that target specific subtypes of the GABAA receptor, in order to minimize potential side effects.
Méthodes De Synthèse
IMCP can be synthesized through a multi-step process, starting with the reaction of 2,6-dimethylphenyl isocyanate with cyclohexanone. The resulting product is then reacted with isopropylmagnesium bromide and methylmagnesium bromide to yield the final compound.
Applications De Recherche Scientifique
IMCP has been studied extensively for its potential as a therapeutic agent for a variety of neurological disorders, including anxiety, depression, and epilepsy. In preclinical studies, IMCP has been shown to selectively modulate the GABAA receptor, leading to anxiolytic and anticonvulsant effects.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C17H25NO2/c1-12(2)15-10-9-13(3)11-16(15)20-17(19)18-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3,(H,18,19) |
Clé InChI |
HDPFJNHRRLYGLW-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)NC2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)NC2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)